molecular formula C19H15N5O4S2 B11424289 1,3-dimethyl-5-((3-nitrobenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-((3-nitrobenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11424289
M. Wt: 441.5 g/mol
InChI Key: ZYNJZHHTPCXIEM-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-7-(THIOPHEN-2-YL)-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE: is a complex heterocyclic compound that features a unique combination of functional groups, including nitrophenyl, thiophene, and diazino-pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-7-(THIOPHEN-2-YL)-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Diazino-Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Moiety: This step often involves a cross-coupling reaction, such as Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halogenated intermediate.

    Attachment of the Nitrophenyl Group: This can be done via nucleophilic substitution or other electrophilic aromatic substitution reactions.

    Methylation: The final step involves the methylation of the nitrogen atoms to achieve the desired 1,3-dimethyl substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-7-(THIOPHEN-2-YL)-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The thiophene and sulfanyl groups can be oxidized under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogenated intermediates and nucleophiles or electrophiles under suitable conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a component in advanced materials.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-7-(THIOPHEN-2-YL)-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is likely to involve multiple pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It could affect signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-7-(THIOPHEN-2-YL)-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE: shares similarities with other heterocyclic compounds containing thiophene, nitrophenyl, and diazino-pyrimidine moieties.

Uniqueness

    Unique Structural Features: The combination of functional groups in this compound provides a unique set of chemical and biological properties that distinguish it from other similar compounds.

    Distinct Applications: Its specific electronic and steric properties may make it more suitable for certain applications in medicinal chemistry and material science compared to its analogs.

Properties

Molecular Formula

C19H15N5O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

1,3-dimethyl-5-[(3-nitrophenyl)methylsulfanyl]-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H15N5O4S2/c1-22-16-14(18(25)23(2)19(22)26)17(21-15(20-16)13-7-4-8-29-13)30-10-11-5-3-6-12(9-11)24(27)28/h3-9H,10H2,1-2H3

InChI Key

ZYNJZHHTPCXIEM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C1=O)C

Origin of Product

United States

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